molecular formula C17H22N6 B5652833 4-{1-butyl-5-[2-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine

4-{1-butyl-5-[2-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine

Cat. No. B5652833
M. Wt: 310.4 g/mol
InChI Key: KNJDJKBUMXOEDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Novel fluorescent derivatives of pyrazolylpyridine were synthesized using Vilsmeier–Haack and diazotization reactions, demonstrating good fluorescence yields and reasonable thermal stability (Padalkar, Phatangare, & Sekar, 2013).
  • Synthesis of pyrazolylpyridine derivatives involved reactions of sodium salts of pyridinylpropenones with different heterocyclic amines, showing a variety of structures (Mohamed, Abdelall, Zaki, & Abdelhamid, 2011).

Molecular Structure Analysis

  • Structural analysis of these compounds involves X-ray crystallography and spectral data, confirming diverse architectures and intermolecular interactions (Claramunt et al., 2003).

Chemical Reactions and Properties

  • The chemical reactions include ring opening and closure, showcasing versatility in forming different heterocyclic systems (Halim & Ibrahim, 2022).

Physical Properties Analysis

  • Physical properties such as absorption and emission λmax correlate with substituent groups, indicating variability in optical properties (Ge et al., 2014).

Chemical Properties Analysis

  • The chemical properties include hyperconjugative interactions and electronic spectra, providing insights into the reactivity and stability of these compounds (Halim & Ibrahim, 2022).

properties

IUPAC Name

4-[1-butyl-5-(2-pyrazol-1-ylpropyl)-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-3-4-11-23-16(13-14(2)22-12-5-8-19-22)20-17(21-23)15-6-9-18-10-7-15/h5-10,12,14H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJDJKBUMXOEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC(=N1)C2=CC=NC=C2)CC(C)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-butyl-5-[2-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine

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